molecular formula C11H17N3 B13973220 3,3-Dimethyl-1-(4-propylphenyl)triazene CAS No. 59971-40-3

3,3-Dimethyl-1-(4-propylphenyl)triazene

Cat. No.: B13973220
CAS No.: 59971-40-3
M. Wt: 191.27 g/mol
InChI Key: ISNCIPBLANDUNX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-propylphenyl)triazene is an organic compound with the molecular formula C11H17N3. It belongs to the class of triazene compounds, which are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-propylphenyl)triazene typically involves the reaction of 4-propylaniline with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the formation of the triazene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous intermediates and reagents .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-propylphenyl)triazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

3,3-Dimethyl-1-(4-propylphenyl)triazene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-propylphenyl)triazene involves its conversion into reactive intermediates. These intermediates can interact with molecular targets, such as DNA or proteins, leading to various biological effects. The compound’s activity is often attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the propyl group and the dimethylamine moiety provides distinct chemical and biological properties compared to other triazene compounds .

Properties

CAS No.

59971-40-3

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-N-[(4-propylphenyl)diazenyl]methanamine

InChI

InChI=1S/C11H17N3/c1-4-5-10-6-8-11(9-7-10)12-13-14(2)3/h6-9H,4-5H2,1-3H3

InChI Key

ISNCIPBLANDUNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

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